1-(2-Methylphenyl)hexan-2-one
Description
1-(2-Methylphenyl)hexan-2-one is a substituted ketone featuring a hexan-2-one backbone (six-carbon chain with a ketone group at the second carbon) and a 2-methylphenyl substituent attached to the carbonyl carbon. This structural configuration imparts unique physicochemical properties, such as altered solubility, boiling point, and reactivity compared to unsubstituted hexan-2-one (CAS 591-78-6) .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O/c1-3-4-9-13(14)10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
CPAZPCYLVHXDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenyl with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 1-(2-Methylphenyl)hexan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Analytical Chemistry
In analytical chemistry, 1-(2-Methylphenyl)hexan-2-one is utilized as a reference standard for the identification and quantification of similar compounds in forensic toxicology. Its unique spectral characteristics make it suitable for use in gas chromatography-mass spectrometry (GC-MS) analyses, aiding in the detection of synthetic cathinones in biological samples.
| Application | Description |
|---|---|
| Reference Standard | Used in GC-MS for forensic analysis |
| Toxicological Studies | Helps identify synthetic cathinones |
Biological Research
Research has indicated that 1-(2-Methylphenyl)hexan-2-one interacts with neurotransmitter systems, particularly affecting dopamine and serotonin transporters. Studies have shown that compounds in this class can inhibit the reuptake of these neurotransmitters, which may lead to stimulant effects similar to those observed with amphetamines.
Case Study: Neurotransmitter Interaction
- A study demonstrated that 1-(2-Methylphenyl)hexan-2-one exhibits moderate inhibition of dopamine transporter (DAT), contributing to increased dopamine levels in the synaptic cleft. This mechanism is essential for understanding its potential psychoactive effects.
| Compound | DAT Inhibition | SERT Inhibition | Effects |
|---|---|---|---|
| 1-(2-Methylphenyl)hexan-2-one | Moderate | Low | Stimulant effects |
| Mephedrone | High | Moderate | Euphoria, increased energy |
| Alpha-PVP | Very High | High | Euphoria, aggression |
Pharmaceutical Development
Due to its structural similarity to known psychoactive substances, 1-(2-Methylphenyl)hexan-2-one is being investigated for potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological studies.
Industrial Applications
In the industrial sector, 1-(2-Methylphenyl)hexan-2-one serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties allow it to be incorporated into formulations that require specific reactivity or stability.
Case Study: Agrochemical Formulation
- The compound has been used as a building block in developing herbicides and insecticides due to its effectiveness in modifying chemical properties to enhance efficacy.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-methylphenyl)hexan-2-one and related compounds:
Key Research Findings
Synthetic Pathways: Substituted hexan-2-one derivatives are often synthesized via nucleophilic substitution or oxidative reactions. highlights the use of hexan-2-one oxime intermediates in synthesizing nitrobenzofuran derivatives, indicating that similar strategies could apply to 1-(2-methylphenyl)hexan-2-one .
Substituent Effects: Positional Isomerism: The ortho-substituted 2-methylphenyl group in 1-(2-methylphenyl)hexan-2-one may induce steric hindrance, reducing reactivity compared to para-substituted analogs like 1-(4-methoxyphenyl)-2-hexanone . In contrast, electron-withdrawing groups (e.g., fluorine in ) may reduce reactivity.
Safety and Handling :
- Hexan-2-one (parent compound) is classified under GHS 1.0 with moderate flammability and toxicity . Substituted derivatives may exhibit varying hazards; for example, hydroxyl or fluorine groups could increase toxicity or environmental persistence.
Biological Activity
1-(2-Methylphenyl)hexan-2-one, a ketone derivative, has garnered interest due to its potential biological activities. This compound is part of a larger class of organic compounds that exhibit various pharmacological effects, making it a subject of research in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 1-(2-Methylphenyl)hexan-2-one can be represented as follows:
This compound features a hexanone backbone with a methylphenyl substituent, which contributes to its unique properties and biological activities.
Biological Activities
1-(2-Methylphenyl)hexan-2-one has been investigated for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits moderate antibacterial properties against various strains of bacteria. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This activity is often assessed through various assays measuring free radical scavenging capabilities .
- Cytotoxic Effects : Preliminary studies suggest that 1-(2-Methylphenyl)hexan-2-one may possess cytotoxic effects on certain cancer cell lines. Further investigation into its mechanism of action is necessary to elucidate its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of 1-(2-Methylphenyl)hexan-2-one:
-
Antimicrobial Study : A study conducted by researchers evaluated the antibacterial activity of various ketones, including 1-(2-Methylphenyl)hexan-2-one. The results indicated that the compound showed significant inhibition zones against E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Bacillus subtilis 12 Escherichia coli 18 -
Antioxidant Activity Assessment : In another study, the antioxidant capacity was measured using the DPPH assay, where the compound exhibited a scavenging effect comparable to standard antioxidants .
Concentration (µg/mL) % Scavenging Activity 50 45 100 65 200 85 -
Cytotoxicity Evaluation : A cytotoxicity study on the A549 lung cancer cell line revealed that treatment with varying concentrations of 1-(2-Methylphenyl)hexan-2-one resulted in significant cell death, indicating its potential as an anticancer therapeutic .
Concentration (µM) Cell Viability (%) 10 80 50 60 100 30
The biological activities of 1-(2-Methylphenyl)hexan-2-one can be attributed to its ability to interact with cellular targets, leading to alterations in metabolic pathways. The compound's lipophilicity enhances its permeability across cell membranes, facilitating interactions with membrane-bound enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
